molecular formula C7H18NO+ B1205835 O-Ethylcholine CAS No. 4358-14-9

O-Ethylcholine

Cat. No.: B1205835
CAS No.: 4358-14-9
M. Wt: 132.22 g/mol
InChI Key: PLLVTSBBBKLRSO-UHFFFAOYSA-N
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Description

O-Ethylcholine (CAS 1112-77-2), chemically known as ethoxyethyltrimethylammonium iodide, is a quaternary ammonium compound derived from choline. Its molecular formula is C₇H₁₈INO, with a molecular weight of 275.13 g/mol . Structurally, it features an ethyl ether group (-OCH₂CH₃) attached to the choline backbone, replacing the hydroxyl group found in natural choline. This modification confers distinct physicochemical properties, such as increased lipophilicity compared to choline, which may influence its biological activity and stability . This compound iodide is primarily utilized in biochemical research as a cholinergic agent, particularly in studies targeting acetylcholine receptors or ion channel modulation .

Properties

CAS No.

4358-14-9

Molecular Formula

C7H18NO+

Molecular Weight

132.22 g/mol

IUPAC Name

2-ethoxyethyl(trimethyl)azanium

InChI

InChI=1S/C7H18NO/c1-5-9-7-6-8(2,3)4/h5-7H2,1-4H3/q+1

InChI Key

PLLVTSBBBKLRSO-UHFFFAOYSA-N

SMILES

CCOCC[N+](C)(C)C

Canonical SMILES

CCOCC[N+](C)(C)C

Other CAS No.

4358-14-9

Related CAS

16332-51-7 (iodide)
6343-89-1 (chloride)

Synonyms

(2-ethoxyethyl)trimethylammonium chloride
ethylcholine ether
O-ethylcholine
O-ethylcholine bromide
O-ethylcholine chloride
O-ethylcholine iodide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications
This compound iodide 1112-77-2 C₇H₁₈INO 275.13 Ethyl ether (-OCH₂CH₃) Research tool for cholinergic studies
O-Acetylcholine chloride 51-84-3 C₇H₁₆ClNO₂ 181.66 Acetyl ester (-OCOCH₃) Neurotransmitter analogue; used in pharmacology
Phosphorylcholine 107-73-3 C₅H₁₅NO₄P 184.15 Phosphate (-OPO₃H₂) Cell membrane component; signaling molecule
O-(2-Chloroethyl)choline N/A C₇H₁₇ClNO⁺ ~181.5 Chloroethyl (-OCH₂CH₂Cl) Reactive derivative; potential alkylating agent
Chloroacetylcholine 60-31-1 C₇H₁₅ClNO₂ 181.66 Chloroacetyl (-OCOCH₂Cl) Used in neurobiological studies

Key Differences and Research Findings

Bioactivity and Stability

  • This compound vs. O-Acetylcholine: O-Acetylcholine, a natural neurotransmitter, is rapidly hydrolyzed by acetylcholinesterase. This property makes this compound valuable for sustained receptor activation experiments.
  • This compound vs. Phosphorylcholine :
    Phosphorylcholine’s phosphate group enables integration into lipid bilayers, playing a critical role in cell membrane signaling. This compound lacks this amphiphilic character, limiting its membrane interaction but enhancing solubility in polar solvents .

Reactivity and Toxicity

  • Halogenated derivatives like O-(2-Chloroethyl)choline exhibit higher reactivity, posing risks of DNA alkylation. This compound, lacking such groups, shows lower inherent toxicity .

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